molecular formula C25H31N5O3S B11249571 2-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

2-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11249571
M. Wt: 481.6 g/mol
InChI Key: WZOITKWYBXBNAW-UHFFFAOYSA-N
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Description

2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable sulfonyl chloride, such as 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, under basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed via a condensation reaction involving appropriate aldehydes or ketones with guanidine derivatives.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, due to its ability to inhibit specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
  • 2-[4-(4-methylphenyl)piperazin-1-yl]-6-methyl-N-(4-methoxyphenyl)pyrimidin-4-amine
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Uniqueness

2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to the presence of the 4-methoxy-2,5-dimethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s binding affinity to specific molecular targets, leading to improved potency and selectivity compared to similar compounds.

Properties

Molecular Formula

C25H31N5O3S

Molecular Weight

481.6 g/mol

IUPAC Name

2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C25H31N5O3S/c1-17-6-8-21(9-7-17)27-24-16-20(4)26-25(28-24)29-10-12-30(13-11-29)34(31,32)23-15-18(2)22(33-5)14-19(23)3/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28)

InChI Key

WZOITKWYBXBNAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4C)OC)C

Origin of Product

United States

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